molecular formula C15H10N6 B063549 4'-Azido-2,2':6',2''-terpyridine CAS No. 193944-67-1

4'-Azido-2,2':6',2''-terpyridine

Cat. No. B063549
CAS RN: 193944-67-1
M. Wt: 274.28 g/mol
InChI Key: QNORMTHDWXKJSY-UHFFFAOYSA-N
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Description

4’-Azido-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C15H10N6 and a molecular weight of 274.28 . It is a derivative of 2,2’:6’,2’'-terpyridine, which is a tridentate ligand . The N-donors of the outer rings in 4,2′:6′,4′′-tpy subtend an angle of 120°, leading to a description of 4,2′:6′,4′′-tpy as a divergent ligand .


Synthesis Analysis

The synthesis of terpyridine-functionalized mesoporous silica thin films was achieved via Huisgen cycloaddition between 4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine and azide-functionalized silica films . The combination of CoCl2·6H2O and a series of 4′- (substituted-phenyl)-2,2′:6′,2′′-terpyridine compounds leads to the formation of nine Co-based terpyridine complexes .


Molecular Structure Analysis

The molecular structure of 4’-Azido-2,2’:6’,2’'-terpyridine is characterized by its molecular formula C15H10N6 . The N-donors of the outer rings in 4,2′:6′,4′′-tpy subtend an angle of 120° .


Chemical Reactions Analysis

The mono- and binuclear azido terpyridine square-planar complexes of ionic formulas, [Pd2(N3)2L]2+ and [Pt(N3)L]+ (L = 1,4-bis(2,2′:6′,2′′-terpyridin-4′yl)benzene), underwent the catalyst-free [3 + 2] cycloaddition coupling with 4,4,4-trifluoro-2-butynoic acid at ambient temperature affording the corresponding triazolate complexes .

Scientific Research Applications

  • DNA Interaction and Photoaffinity Labeling : Bis-[4′-Azido-2,2′:6′,2″-terpyridine platinum(II)] complexes with varying linker lengths have been synthesized to bis-intercalate into DNA duplexes, enabling photoaffinity labeling of DNA (Lowe, Droz, Park, & Weaver, 1999).

  • Spectroscopic Characterization and DFT Calculations : Terpyridine Zn(II) azide compounds have been studied for their structural and electronic properties, which are important for understanding ligand-metal interactions (Mansour, 2021).

  • Catalysis in Organic Chemistry : Terpyridines, including 4'-Azido-2,2':6',2''-terpyridine derivatives, are used in catalytic applications ranging from water splitting in artificial photosynthesis to polymerization reactions (Winter, Newkome, & Schubert, 2011).

  • Electrospray Mass Spectrometry in Combinatorial Chemistry : These compounds are utilized in combinatorial chemistry, as demonstrated in the study of ruthenium(II) azido complexes for the synthesis of triazolato complexes (Zach et al., 2023).

  • Fluorescent Material Synthesis : 4'-Azulenyl-substituted terpyridines, a derivative, have been synthesized for their fluorescent emission properties, potentially useful in materials science (Ion et al., 2016).

  • Synthesis of Coordination Polymers and Metallomacrocycles : Derivatives of 4'-Azido-2,2':6',2''-terpyridine are used as building blocks in coordination polymers and metallomacrocycles, significantly contributing to the field of supramolecular chemistry (Housecroft, 2014).

  • Supramolecular Assemblies and Functional Materials : Azido- and ethynyl-functionalized terpyridines are used in click reactions to prepare new building blocks for supramolecular assemblies and functional materials (Winter et al., 2009).

Safety and Hazards

The safety data sheet for 4’-Azido-2,2’:6’,2’'-terpyridine advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-azido-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6/c16-21-20-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNORMTHDWXKJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302144
Record name 4′-Azido-2,2′:6′,2′′-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193944-67-1
Record name 4′-Azido-2,2′:6′,2′′-terpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193944-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Azido-2,2′:6′,2′′-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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